5-Cyano-2-methoxyphenyl acetate
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Overview
Description
5-Cyano-2-methoxyphenyl acetate is a chemical compound with the molecular formula C10H9NO3 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of interest in recent years . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discussed the cyanoacetylation of amines, which is a key step in the synthesis of compounds like this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, CNMR, HPLC, and LC-MS . The compound has a molecular weight of 191.18 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to the formation of various other compounds . For example, it can participate in Pd-catalyzed cross-coupling reactions that form C–N bonds, which are useful methods to synthesize anilines and aniline derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point, which is not specified in the retrieved sources . More detailed information about its properties can be obtained through further experimental analysis.Properties
IUPAC Name |
(5-cyano-2-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPYEPVHDBQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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